3-Methyl-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine is a complex organic compound notable for its unique structural features, which include a pyridine ring substituted with a methoxy group and a piperidine ring attached to a thiadiazole moiety. This compound is primarily classified as a heterocyclic organic compound due to the presence of nitrogen and sulfur in its structure. The molecular formula is , and it has a molecular weight of approximately 278.37 g/mol. The compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
The synthesis of 3-Methyl-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine typically involves several key steps:
The synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Common reagents include hydrazine derivatives, carbon disulfide, and various alkylating agents.
The molecular structure of 3-Methyl-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine features:
The InChI Key for this compound is XWZLQWZKZQJHRO-UHFFFAOYSA-N, which aids in its identification in chemical databases. The canonical SMILES representation is CC(C)N1C(=S)N=C(N1)N2CCC(CC2)COC3=NC=CN=C3.
3-Methyl-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions including:
Common reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles including halides and amines.
The mechanism of action for 3-Methyl-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine involves interactions with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures have shown promising results in inhibiting certain enzymatic activities or receptor interactions, suggesting potential therapeutic applications.
The physical properties of 3-Methyl-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine include:
Chemical properties include:
Further studies are required to fully characterize its physical state under varying conditions (temperature, pressure).
3-Methyl-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has several potential scientific uses:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: